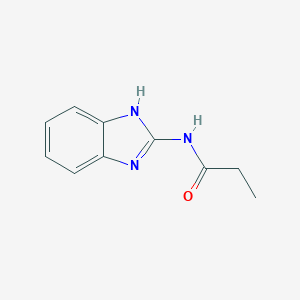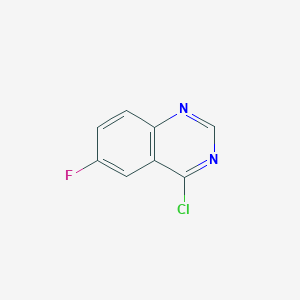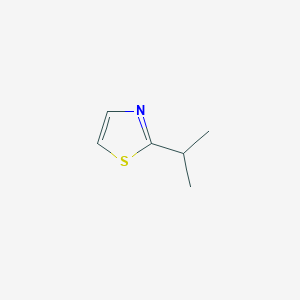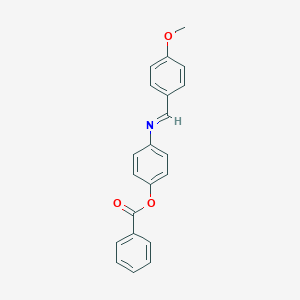
Phenol, 4-(((4-methoxyphenyl)methylene)amino)-, benzoate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(((4-methoxyphenyl)methylene)amino)-, benzoate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or MMBz, and it is a yellow crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of MMB is not fully understood. However, it has been suggested that MMB may exert its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MMB has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MMB can inhibit the proliferation of cancer cells and induce apoptosis. MMB has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that MMB can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MMB is its relatively simple synthesis method, which makes it easily accessible for research purposes. MMB is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of MMB is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MMB. One area of interest is the development of new materials using MMB as a building block. Another area of interest is the synthesis of new catalysts using MMB as a ligand. In medicine, further studies are needed to fully understand the mechanism of action of MMB and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of MMB and improve its solubility in water for use in a wider range of experiments.
Conclusion:
In conclusion, MMB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MMB is relatively simple, and it has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to the use of MMB in certain experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of MMB involves the reaction between 4-methoxybenzaldehyde and aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields MMB as a yellow crystalline powder with a yield of up to 80%.
Aplicaciones Científicas De Investigación
MMB has been studied extensively for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, MMB has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In material science, MMB has been used as a building block for the synthesis of new materials such as metal-organic frameworks. In catalysis, MMB has been used as a ligand for the synthesis of new catalysts.
Propiedades
Número CAS |
16571-39-4 |
|---|---|
Nombre del producto |
Phenol, 4-(((4-methoxyphenyl)methylene)amino)-, benzoate (ester) |
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate |
InChI |
InChI=1S/C21H17NO3/c1-24-19-11-7-16(8-12-19)15-22-18-9-13-20(14-10-18)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3 |
Clave InChI |
ZXGYKJZWIKJRHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Otros números CAS |
16571-39-4 |
Sinónimos |
Benzoic acid 4-[[(4-methoxyphenyl)methylene]amino]phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

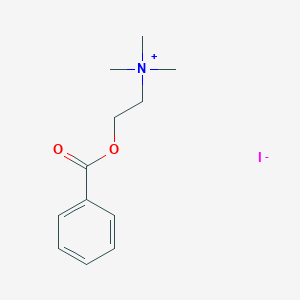
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
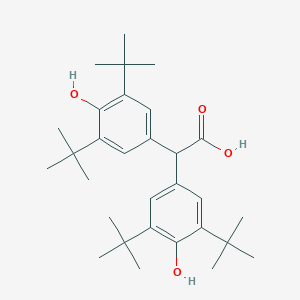
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
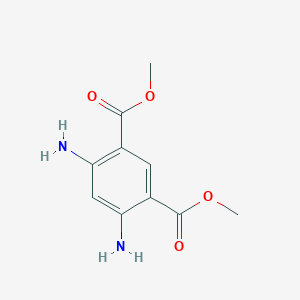
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
